1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a benzodioxole ring fused with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the key intermediate . This intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating various diseases, including cancer.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Eutylone: A synthetic cathinone with structural similarities.
1,3-Benzodioxol-5-yl-indoles: Compounds with similar anticancer properties.
Uniqueness
1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of benzodioxole and quinoline moieties, which confer distinct biological activities and chemical reactivity. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-6-15-13(9-12)3-2-8-19(15)18(20)14-5-7-16-17(10-14)22-11-21-16/h4-7,9-10H,2-3,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFKEYAEIWUREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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